molecular formula C14H16N2O3 B2623784 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile CAS No. 2034406-61-4

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile

Cat. No.: B2623784
CAS No.: 2034406-61-4
M. Wt: 260.293
InChI Key: ORAHSEVKXVDNDE-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[45]decan-8-yloxy)isonicotinonitrile is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile typically involves the formation of the spirocyclic core followed by the introduction of the isonicotinonitrile moiety. One common method involves the use of 2-acetylcyclohexanone as a starting material, which undergoes ethylene ketal formation to yield 1,4-dioxaspiro[4.5]decane. This intermediate can then be functionalized through various reactions, including palladium-catalyzed aminocarbonylation, to introduce the isonicotinonitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for carbonylation reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its spirocyclic structure and nitrile group. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-ol: This compound shares the spirocyclic core but lacks the isonicotinonitrile group.

    1,4-Dioxaspiro[4.5]decan-8-one: Similar in structure but with a ketone group instead of the nitrile group.

Uniqueness

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is unique due to the combination of its spirocyclic structure and the isonicotinonitrile moiety.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-10-11-3-6-16-13(9-11)19-12-1-4-14(5-2-12)17-7-8-18-14/h3,6,9,12H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAHSEVKXVDNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC3=NC=CC(=C3)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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